Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring fused to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the regioselective 1,4-phosphonylation of N-Cbz quinolin-4(1H)-one using diethyl phosphite or ethyl phenylphosphinate, followed by a highly diastereoselective reduction . Another approach involves the use of asymmetric hydroxylation and diastereoselective oxidation using biocatalysts such as Rhodococcus equi .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the cyclopropane and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and have significant biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
Ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a tetrahydroquinoline moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15(8-9-15)12-7-10-16-13-6-4-3-5-11(12)13/h3-6,12,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYQQQGWNDLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CCNC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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